2-(4-Dimethylvinylphenyl)propionic acid

Vue d'ensemble

Description

2-(4-Dimethylvinylphenyl)propionic acid is an impurity of Ibuprofen, a nonsteroidal anti-inflammatory drug .

Synthesis Analysis

The optical resolution of 2-(4-Dimethylvinylphenyl)propionic acid was performed through fractional crystallization of its salts with (S)-(-)- and ®-(+)-alpha-phenylethylamine .

Molecular Structure Analysis

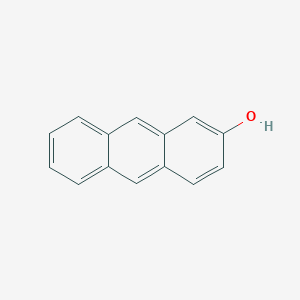

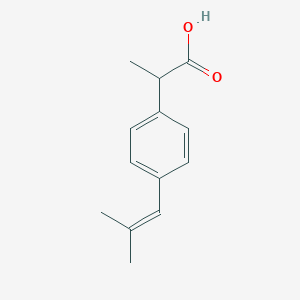

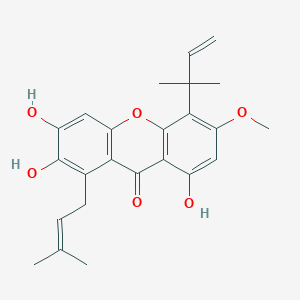

The molecular formula of 2-(4-Dimethylvinylphenyl)propionic acid is C13H16O2.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Dimethylvinylphenyl)propionic acid include a molecular weight of 204.26 g/mol, a density of 1.0±0.1 g/cm3, a boiling point of 328.6±17.0 °C at 760 mmHg, and a flash point of 225.6±16.1 °C .

Applications De Recherche Scientifique

Pharmaceutical Reference Standards

2-(4-Dimethylvinylphenyl)propionic acid: is utilized as a reference standard in pharmaceutical research. Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as benchmarks for analytical methods used during the quality control process of drug manufacturing .

Impurity Profiling

This compound is identified as an impurity in the synthesis of Ibuprofen , a widely used anti-inflammatory drug. Understanding and controlling impurities are essential for drug safety and efficacy. The compound’s role in impurity profiling helps in the development of purification methods to ensure the high quality of the final pharmaceutical product .

Analytical Chemistry

In analytical chemistry, 2-(4-Dimethylvinylphenyl)propionic acid can be used to calibrate instruments like chromatographs and spectrometers. Accurate calibration with known compounds ensures that analytical instruments provide reliable and reproducible results .

Chemical Synthesis Research

Researchers may explore the use of this compound as a building block in the synthesis of more complex molecules. Its structure could be modified to create new compounds with potential therapeutic effects or for other scientific applications .

Material Science

The compound’s properties could be investigated for the development of new materials. For instance, its incorporation into polymers might enhance certain characteristics like thermal stability or mechanical strength, which are valuable in material science .

Toxicology Studies

2-(4-Dimethylvinylphenyl)propionic acid: can be studied for its toxicological profile. Such studies are vital for assessing the safety of chemicals and their potential risks to human health and the environment .

Environmental Chemistry

This compound may be examined for its behavior and fate in the environment. Research can include its biodegradability, potential to bioaccumulate, and effects on aquatic and terrestrial ecosystems .

Educational Purposes

Lastly, 2-(4-Dimethylvinylphenyl)propionic acid can be used in educational settings, such as university laboratories, to teach students about organic chemistry synthesis, analytical techniques, and quality control processes in the pharmaceutical industry .

Propriétés

IUPAC Name |

2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUJTWQSJJRVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910472 | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Dimethylvinylphenyl)propionic acid | |

CAS RN |

75625-99-9 | |

| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Dimethylvinylphenyl)propionic acid compare to ibuprofen in terms of its pharmacological activity?

A1: Research suggests that 2-(4-Dimethylvinylphenyl)propionic acid demonstrates greater anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) activities compared to ibuprofen []. Furthermore, it exhibits a higher therapeutic index, indicating a wider margin of safety between its effective dose and the dose at which adverse effects occur [].

Q2: What is known about the mechanism of action of 2-(4-Dimethylvinylphenyl)propionic acid?

A2: Like ibuprofen, 2-(4-Dimethylvinylphenyl)propionic acid inhibits the biosynthesis of prostaglandins []. Prostaglandins are lipid compounds involved in various physiological processes, including inflammation and pain. While the exact mechanism by which 2-(4-Dimethylvinylphenyl)propionic acid inhibits prostaglandin biosynthesis is not explicitly described in the provided research, its structural similarity to ibuprofen suggests a potential interaction with cyclooxygenase enzymes (COX-1 and/or COX-2), which are key enzymes in the prostaglandin synthesis pathway.

Q3: How was the absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid determined?

A3: The absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid was determined by comparing the 1H-NMR spectra of its (S)-(-)-α-phenylethylamide derivatives with those of ibuprofen enantiomers with known configurations []. This comparison allowed researchers to assign the (S) configuration to the (+)-enantiomer of 2-(4-Dimethylvinylphenyl)propionic acid [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)

![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)